(S)-methyl 2-amino-4-phenylbutanoate

Catalog No.
S1535378
CAS No.
106860-17-7
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-methyl 2-amino-4-phenylbutanoate

CAS Number

106860-17-7

Product Name

(S)-methyl 2-amino-4-phenylbutanoate

IUPAC Name

methyl (2S)-2-amino-4-phenylbutanoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1

InChI Key

YEPNFOMBMXWUOG-JTQLQIEISA-N

SMILES

COC(=O)C(CCC1=CC=CC=C1)N

Synonyms

(S)-α-Aminobenzenebutanoic Acid Methyl Ester; (αS)-α-Aminobenzenebutanoic Methyl Ester

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N

Isomeric SMILES

COC(=O)[C@H](CCC1=CC=CC=C1)N

Peptide Synthesis

(S)-Methyl 2-amino-4-phenylbutanoate is a derivative of the amino acid phenylalanine, where the carboxylic acid group is replaced with a methyl ester and the amino group remains unchanged. This modification allows it to function as a non-natural amino acid during peptide synthesis. Due to its stereochemistry at the second carbon (S configuration), it can be incorporated into peptides to probe the effect of chirality on the function of the peptide (). This can be useful in studying protein structure-function relationships and designing novel peptides with specific activities.

Commercially, (S)-methyl 2-amino-4-phenylbutanoate hydrochloride is available from various chemical suppliers, indicating its use in peptide synthesis research ().

(S)-Methyl 2-amino-4-phenylbutanoate is a chiral amino acid derivative that plays a significant role in organic synthesis and medicinal chemistry. It is characterized by its molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 193.24 g/mol. The compound features an amino group, a methyl ester, and a phenyl group, which contribute to its biological activity and utility in various

(S)-Methyl 2-amino-4-phenylbutanoate can participate in several chemical transformations including:

  • Esterification: Reacting with carboxylic acids to form amides or other esters.
  • Reduction Reactions: It can undergo reduction to yield alcohol derivatives.
  • Transamination: The amino group can participate in transamination reactions, facilitating the synthesis of other amino acids.

These reactions are often catalyzed by specific enzymes or reagents, enhancing the compound's versatility in synthetic organic chemistry.

(S)-Methyl 2-amino-4-phenylbutanoate exhibits various biological activities, primarily due to its structural resemblance to natural amino acids. It has been studied for its potential applications in:

  • Neurotransmitter Regulation: Its derivatives may influence neurotransmitter systems, particularly in the context of neuropharmacology.
  • Antihypertensive Agents: Compounds derived from (S)-methyl 2-amino-4-phenylbutanoate have been explored as intermediates in the synthesis of antihypertensive drugs .

Research indicates that this compound may also have implications in the development of novel therapeutic agents targeting metabolic disorders.

The synthesis of (S)-methyl 2-amino-4-phenylbutanoate can be achieved through various methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer selectively.
  • Microwave-Assisted Synthesis: This method can enhance reaction rates and yields when synthesizing this compound from simpler precursors.

For example, one method involves the reaction of 4-phenylbutyric acid with methylamine followed by esterification with methanol .

(S)-Methyl 2-amino-4-phenylbutanoateAmino acid derivativePharmaceutical intermediates(R)-Methyl 2-amino-4-phenylbutanoateEnantiomerPotentially different biological effectsMethyl 2-amino-2-methyl-4-phenylbutanoateAdditional methyl groupAltered steric propertiesEthyl (R)-2-hydroxy-4-phenylbutanoateHydroxyl functional groupAntihypertensive drug synthesis

The uniqueness of (S)-methyl 2-amino-4-phenylbutanoate lies in its specific configuration and functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. This makes it a valuable compound in both synthetic chemistry and pharmacology.

Interaction studies involving (S)-methyl 2-amino-4-phenylbutanoate have focused on its binding affinity with various receptors and enzymes. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors may reveal insights into its potential therapeutic effects.
  • Enzyme Kinetics: Studies examining how (S)-methyl 2-amino-4-phenylbutanoate acts as a substrate or inhibitor for specific enzymes can inform its role in metabolic pathways.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.

Several compounds share structural similarities with (S)-methyl 2-amino-4-phenylbutanoate, including:

  • (R)-Methyl 2-amino-4-phenylbutanoate: The enantiomeric counterpart that may exhibit different biological activities.
  • Methyl 2-amino-2-methyl-4-phenylbutanoate: A derivative with an additional methyl group that alters its steric properties and potential interactions .
  • Ethyl (R)-2-hydroxy-4-phenylbutanoate: An intermediate used in synthesizing antihypertensive drugs, showcasing different functional groups that influence its solubility and reactivity .

Comparison Table

Compound NameStructural Features

XLogP3

1.4

Dates

Last modified: 04-14-2024

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